Edivoxetine is classified as a norepinephrine reuptake inhibitor. Its chemical structure is characterized by the presence of a fluorinated phenyl group and a morpholine moiety, which are critical for its pharmacological activity. The compound's IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol, and it has a molecular formula of with a molar mass of approximately 339.407 g/mol .
The synthesis of Edivoxetine has been explored through various methods, focusing on asymmetric synthesis techniques that preserve chirality. One notable approach involves utilizing D-serine as a chiral source, which is maintained throughout the synthesis process. This method emphasizes the importance of optimizing conditions for safety and efficiency.
Edivoxetine's molecular structure includes several significant features:
The three-dimensional arrangement of these groups allows Edivoxetine to effectively bind to norepinephrine transporters, which is critical for its function as a reuptake inhibitor.
Edivoxetine undergoes various chemical reactions during its synthesis and potential metabolic pathways:
Edivoxetine functions primarily as a selective norepinephrine reuptake inhibitor. By blocking the reuptake of norepinephrine at synaptic sites, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling.
Edivoxetine exhibits several important physical and chemical properties:
Although Edivoxetine did not achieve commercial approval, it has several potential applications in scientific research:
Edivoxetine (developmental code LY-2216684) emerged as a potent and highly selective norepinephrine reuptake inhibitor (NRI) developed by Eli Lilly and Company during the late 2000s. Its development was grounded in the monoaminergic hypothesis of neuropsychiatric disorders, specifically targeting deficiencies in noradrenergic neurotransmission implicated in depression and attention-deficit disorders [1] [10]. The compound was engineered to selectively inhibit the norepinephrine transporter (NET) with minimal affinity for serotonin or dopamine transporters, distinguishing it from dual-acting antidepressants like SNRIs [1].
The pharmacological rationale stemmed from evidence demonstrating that noradrenergic pathways modulate executive function, attention, and mood regulation. Preclinical data indicated that edivoxetine increased synaptic norepinephrine concentrations by blocking reuptake, thereby amplifying noradrenergic signaling in prefrontal cortical regions [4]. This mechanism aligned with the clinical observation that existing antidepressants left many patients with incomplete symptom resolution, particularly regarding cognitive and functional domains [7]. By 2010, edivoxetine had entered Phase III clinical trials as both a monotherapy and adjunctive treatment for major depressive disorder (MDD) [1] [3].
Despite promising Phase II results demonstrating antidepressant efficacy [1], Eli Lilly terminated edivoxetine's development in December 2013 following three pivotal Phase III trials (LNBM, LNBQ, LNBR). These studies evaluated edivoxetine as an adjunct to SSRIs in MDD patients with partial treatment response and failed to demonstrate statistically significant superiority over placebo on the Montgomery-Åsberg Depression Rating Scale (MADRS) after eight weeks [3] [6] [8]. This discontinuation highlighted the challenges in developing selective NRIs for depression, though the compound remains a valuable research tool for understanding noradrenergic therapeutics.
Edivoxetine occupies a distinct niche within the pharmacological spectrum of monoaminergic agents. Unlike first-generation tricyclic antidepressants (TCAs) that non-selectively inhibit norepinephrine and serotonin reuptake while antagonizing muscarinic, histaminergic, and adrenergic receptors, edivoxetine exhibits high selectivity for the norepinephrine transporter (NET) [1] [9]. This specificity positioned it as a cleaner pharmacological tool than older NRIs like desipramine, with potentially improved tolerability.
Compared to other contemporary antidepressants, edivoxetine's mechanism contrasts sharply with:
The compound’s clinical profile suggested particular utility for specific symptom clusters. Research indicated that noradrenaline-selective agents might preferentially improve executive dysfunction, psychomotor retardation, and anergia compared to SSRIs, which show greater effects on anxiety and rumination [7]. A Phase II adjunctive trial in SSRI partial responders found that while edivoxetine did not separate from placebo on the primary MADRS endpoint, it demonstrated significant improvements in functional outcomes measured by the Sheehan Disability Scale (SDS) [7]. This suggested a potential dissociation between symptom reduction and functional improvement in depression treatment.
Table 1: Comparative Mechanisms of Selected Monoaminergic Therapeutics
Compound Class | Primary Mechanism | Key Clinical Agents | Differentiating Features from Edivoxetine |
---|---|---|---|
Selective NRI | NET inhibition | Atomoxetine, Reboxetine | Edivoxetine demonstrated shorter half-life (~6 hours) vs atomoxetine (~5 hours) [4] [9] |
SNRI | SERT + NET inhibition | Duloxetine, Venlafaxine | Broader mechanism with dual neurotransmitter effects |
SSRI | SERT inhibition | Fluoxetine, Sertraline | Primarily serotonergic without direct noradrenergic action |
TCA | NET + SERT inhibition | Nortriptyline, Desipramine | Non-selective with significant muscarinic/ histaminergic effects |
Edivoxetine's development program addressed two critical unmet needs in neuropsychiatry: treatment-resistant depression and non-stimulant ADHD therapeutics. Despite the discontinuation of its depression program, the compound generated valuable insights into these challenging clinical domains.
In depression research, edivoxetine was specifically investigated for SSRI partial responders – a substantial patient population representing 50-70% of treated MDD cases [7]. The hypothesis posited that augmenting SSRI therapy with a selective NRI would yield synergistic effects by engaging complementary neurochemical pathways. A meticulously designed Phase III relapse prevention study (NCT01299272) enrolled 1,249 MDD patients with partial SSRI response. After open-label edivoxetine augmentation and stabilization, 586 remitted patients entered a double-blind withdrawal phase. Surprisingly, the study found no significant difference between continued edivoxetine and placebo in preventing symptom re-emergence (Kaplan-Meier log-rank p = 0.485) or sustained remission rates (75.4% vs. 76.7%, p = 0.771) [2]. These results challenged the clinical utility of NRIs for depression maintenance therapy.
For ADHD, edivoxetine presented a promising non-stimulant alternative. Pharmacokinetic studies in pediatric populations demonstrated rapid absorption (T~max~ ≈ 2 hours) and a half-life of approximately 6 hours across doses of 0.05-0.3 mg/kg [4] [9]. Plasma concentrations showed dose-proportional increases without accumulation, and pharmacodynamic assessments confirmed target engagement via significant reductions in plasma 3,4-dihydroxyphenylglycol (DHPG), a norepinephrine metabolite (maximum decrease ~28%) [4] [9]. These findings established proof-of-concept for norepinephrine reuptake inhibition in pediatric ADHD, though efficacy studies were terminated following the depression program discontinuation.
Table 2: Key Clinical Trials of Edivoxetine in Neuropsychiatric Disorders
Study Focus | Design | Key Findings | Research Significance |
---|---|---|---|
MDD Adjunctive Therapy [2] [7] | Phase III RCT in SSRI partial responders (N=1249) | No significant advantage over placebo in preventing symptom re-emergence (symptom re-emergence: 9.9% vs 8.2%, p=0.565) | Challenged assumption that NRI augmentation provides maintenance benefit |
Pediatric ADHD Pharmacokinetics [4] [9] | Phase I open-label safety and PK study | Dose-dependent PK profile; Plasma DHPG reduction confirmed noradrenergic engagement | Established dosing parameters for future non-stimulant ADHD drug development |
MDD Adjunctive Functional Outcomes [7] | Phase II pilot RCT (N=227) | Significant functional improvement on SDS despite lack of symptom superiority | Highlighted potential dissociation between symptom and functional outcomes |
The research surrounding edivoxetine ultimately illuminated the complexity of noradrenergic modulation in neuropsychiatric disorders. While selective NET inhibition demonstrated measurable neurobiological effects, translating this activity into consistent clinical benefits proved challenging. The compound's development contributed valuable insights into clinical trial design for treatment-resistant depression, pharmacokinetic modeling in pediatric populations, and the functional significance of noradrenergic pathways – knowledge that continues to inform ongoing neuropsychopharmacological innovation [2] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7